molecular formula C34H62O2 B13826841 Bis(1-methyltridecyl)hydroquinone

Bis(1-methyltridecyl)hydroquinone

Cat. No.: B13826841
M. Wt: 502.9 g/mol
InChI Key: DYMGYNNPBKCPPZ-UHFFFAOYSA-N
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Description

Hydroquinone (1,4-benzenediol; CAS 123-31-9) is a dihydroxybenzene derivative with the molecular formula C₆H₆O₂ and a molecular weight of 110.11 g/mol . It is a critical intermediate in the degradation of aromatic pollutants like 4-nitrophenol and γ-hexachlorocyclohexane and serves as a polymerization inhibitor in industrial applications (e.g., rubber, plastics) . Hydroquinone’s redox properties enable its use in electrochemical sensors, where it exhibits lower overvoltages and enhanced electron-transfer kinetics compared to catechol derivatives . However, its toxicity—linked to exogenous ochronosis in dermatological use and environmental persistence—drives research into structurally modified analogues .

Alkylated hydroquinones, such as 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (CAS 903-19-5; C₂₂H₃₈O₂, 334.54 g/mol), are derivatives where bulky substituents enhance stability and lipophilicity . Bis(1-methyltridecyl)hydroquinone (hypothetical structure: C₃₄H₆₂O₂, ~502.85 g/mol) represents a further alkylated variant with two branched 14-carbon chains. Such modifications alter physicochemical and biological properties, warranting comparative analysis.

Properties

Molecular Formula

C34H62O2

Molecular Weight

502.9 g/mol

IUPAC Name

2,3-di(tetradecan-2-yl)benzene-1,4-diol

InChI

InChI=1S/C34H62O2/c1-5-7-9-11-13-15-17-19-21-23-25-29(3)33-31(35)27-28-32(36)34(33)30(4)26-24-22-20-18-16-14-12-10-8-6-2/h27-30,35-36H,5-26H2,1-4H3

InChI Key

DYMGYNNPBKCPPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C)C1=C(C=CC(=C1C(C)CCCCCCCCCCCC)O)O

Origin of Product

United States

Preparation Methods

The synthesis of hydroquinone derivatives, including bis(1-methyltridecyl)hydroquinone, can be achieved through various methods. One common approach is the Thiele-Winter acetoxylation, which involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst . The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions. These intermediates are subsequently oxidized to form the desired hydroquinone compounds .

Chemical Reactions Analysis

Bis(1-methyltridecyl)hydroquinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, acidic catalysts, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroquinone derivatives typically results in the formation of quinones, while reduction can yield hydroquinones .

Comparison with Similar Compounds

Table 1: Key Properties of Hydroquinone and Alkylated Derivatives

Property Hydroquinone 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone Bis(1-methyltridecyl)hydroquinone (Hypothetical)
Molecular Formula C₆H₆O₂ C₂₂H₃₈O₂ C₃₄H₆₂O₂
Molecular Weight (g/mol) 110.11 334.54 ~502.85
Solubility Water-soluble (6% at 20°C) Lipophilic, low water solubility Extremely lipophilic
Stability Oxidizes to quinones High thermal/chemical stability Expected higher stability
Applications Antioxidant, sensors Polymer stabilizer Potential high-temperature stabilizer

Structural Insights :

  • Hydroquinone: Polar due to hydroxyl groups, facilitating aqueous reactivity and microbial degradation .
  • Alkylated Derivatives : Bulky alkyl chains reduce polarity, enhancing solubility in organic matrices and resistance to oxidation .

Functional and Application-Based Comparisons

Electrochemical Properties

Hydroquinone exhibits a reduction overvoltage of 70 mV at graphene paste electrodes, outperforming catechol (300 mV) . Alkylation may shift redox potentials due to electron-donating effects, though experimental data are lacking.

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